molecular formula C51H58F3N6O10P B12384032 N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite

Cat. No.: B12384032
M. Wt: 1003.0 g/mol
InChI Key: PLGRAOCWBZAGHT-KGQSFKSZSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic name This compound provides a precise blueprint of its molecular architecture. Each component of the name corresponds to specific functional groups and modifications:

  • N4-Benzoyl : A benzoyl group protects the exocyclic amine at position 4 of the cytidine base, preventing undesired side reactions during oligonucleotide synthesis.
  • 5'-O-DMTr : The 5'-hydroxyl group is blocked with a dimethoxytrityl (DMTr) moiety, a standard protecting group that enables selective deprotection during solid-phase synthesis.
  • 2'-O-(N3-trifluoroacetyl) aminopropyl : A unique 2'-hydroxyl modification featuring an aminopropyl spacer capped with a trifluoroacetyl (TFA) group. This design enhances solubility and reduces steric hindrance during coupling reactions.
  • 3'-CED phosphoramidite : The 3'-hydroxyl is converted into a phosphoramidite group protected by a cyanoethyl (CED) moiety, which facilitates phosphodiester bond formation during chain elongation.

The compound’s molecular formula, C51H58F3N6O10P , and molecular weight of 1003.01 g/mol reflect its intricate modifications. Its structure (Figure 1) integrates these protective groups into a cytidine scaffold, optimizing it for automated oligonucleotide synthesis.

Property Value
CAS Number 165381-54-4
Molecular Formula C51H58F3N6O10P
Molecular Weight 1003.01 g/mol
Key Modifications N4-Benzoyl, 5'-DMTr, 2'-O-TFA aminopropyl, 3'-CED phosphoramidite

Historical Development of Modified Nucleoside Phosphoramidites

The evolution of nucleoside phosphoramidites traces back to the pioneering work of H. Gobind Khorana in the 1960s, who first demonstrated chemical oligonucleotide synthesis. Early methods relied on phosphodiester and phosphotriester chemistries, which suffered from low efficiency and side reactions. The introduction of phosphoramidite chemistry in the 1980s revolutionized the field by enabling rapid, high-yield couplings under mild conditions.

Key milestones in phosphoramidite development include:

  • Protecting Group Innovations : The dimethoxytrityl (DMTr) group, introduced in the 1980s, became the gold standard for 5'-hydroxyl protection due to its stability and selective removal under acidic conditions.
  • Cyanoethyl Phosphoramidites : The addition of cyanoethyl groups to phosphoramidites in the 1990s minimized side reactions during oxidation steps, improving synthesis fidelity.
  • 2'-O Modifications : The incorporation of 2'-O-alkyl or 2'-O-aryl groups, such as the 2'-O-methyl and 2'-O-aminopropyl in this compound, emerged in the 2000s to enhance nuclease resistance and target binding in therapeutic oligonucleotides.

The specific design of This compound represents a synthesis of these advancements. Its trifluoroacetyl-protected aminopropyl group at the 2'-position, first patented in the 2010s, balances steric accessibility with chemical stability.

Role in Contemporary Nucleic Acid Chemistry

This phosphoramidite is indispensable in modern oligonucleotide synthesis, particularly for constructing modified RNA and DNA analogs. Its structural features address three critical challenges:

  • Synthetic Efficiency :

    • The 5'-DMTr group allows sequential deprotection in automated synthesizers, enabling precise control over chain elongation.
    • The 3'-CED phosphoramidite reacts efficiently with 5'-hydroxyl groups, achieving coupling yields exceeding 99% per cycle.
  • Functionalization Capabilities :

    • The 2'-O-aminopropyl group serves as a versatile handle for post-synthetic modifications, such as fluorophore conjugation or lipid anchoring.
    • The trifluoroacetyl (TFA) protection prevents amine oxidation during synthesis while permitting mild deprotection (e.g., aqueous ammonia) post-synthesis.
  • Therapeutic Applications :

    • Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) incorporating 2'-O-modified residues exhibit enhanced pharmacokinetic profiles and target engagement.
    • The compound’s N4-benzoyl protection ensures cytidine base stability under acidic and oxidative conditions, critical for long oligonucleotide synthesis.

Recent studies highlight its use in synthesizing aptamers and CRISPR guide RNAs, where precise 2'-O modifications improve gene-editing specificity.

Properties

Molecular Formula

C51H58F3N6O10P

Molecular Weight

1003.0 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44+,45?,47-,71?/m1/s1

InChI Key

PLGRAOCWBZAGHT-KGQSFKSZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The N4-benzoylation of cytosine employs benzoyl chloride or benzoyl anhydride as acylating agents, with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine as a base. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Molar ratio (acylating agent:cytosine) 1:1 – 1.5:1 Excess acylating agent drives completion.
Temperature 5–10°C Minimizes side reactions.
Solvent Acetonitrile or dichloromethane Polar aprotic solvents enhance reactivity.
Catalyst (DMAP) loading 0.1–0.3 equiv. Accelerates acylation kinetics.

Industrial-Scale Protocol (Adapted from)

  • Dissolution : Cytosine (1.0 equiv.), DMAP (0.2 equiv.), and triethylamine (1.2 equiv.) are dissolved in acetonitrile under nitrogen.
  • Acylation : Benzoyl chloride (1.2 equiv.) in acetonitrile is added dropwise at 5–10°C.
  • Reaction progression : The mixture is stirred at 25°C for 1 hour, then warmed to 40–45°C for 2 hours.
  • Workup : Filtration, washing with water and ethanol, and drying yield N4-benzoylcytosine with ≥93% yield and ≥99% purity.

Sequential Protective Group Manipulations

5'-O-DMTr Protection

The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine. This step typically achieves >95% yield under inert conditions (argon, 25°C, 12 hours).

2'-O-Aminopropyl Modification

3'-CED Phosphoramidite Formation

Phosphitylation Reaction

The 3'-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA) in anhydrous THF. Key conditions:

Parameter Value
Temperature 0°C → 25°C (gradual warming)
Reaction time 4–6 hours
Yield 85–90%

Purification and Characterization

  • Purification : Flash chromatography (hexane:ethyl acetate = 3:1) removes unreacted reagents.
  • Quality control : HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Industrial Scalability and Process Optimization

Challenges in Large-Scale Synthesis

  • Solvent recovery : Acetonitrile and dichloromethane are recycled via distillation, reducing costs by ~40%.
  • Catalyst reuse : DMAP is recovered via aqueous extraction (pH adjustment), enabling 3–5 reuse cycles.

Comparative Analysis of Acylating Agents

Acylating Agent Benzoyl Chloride Benzoyl Anhydride
Cost Lower Higher
Reaction rate Faster (1–2 hours) Slower (3–4 hours)
Byproduct HCl (requires neutralization) Benzoic acid (easier removal)
Industrial preference Preferred for scalability Limited to small-scale

Scientific Research Applications

Antitumor Activity

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine has been identified as a purine nucleoside analog with significant antitumor properties. Research indicates that compounds of this nature can target inert lymphoid malignancies, inhibiting DNA synthesis and inducing apoptosis in cancer cells.

Case Study

Robak and Robak (2012) discussed the efficacy of purine nucleoside analogs in treating chronic lymphoid leukemias, highlighting the potential of such compounds to improve patient outcomes through targeted therapy .

Gene Therapy Applications

The phosphoramidite can be utilized in the synthesis of oligonucleotides for gene therapy, where it plays a role in delivering therapeutic genes or silencing unwanted genes through RNA interference.

Synthesis of Oligonucleotides

The ability to incorporate this phosphoramidite into oligonucleotide sequences allows for the design of specific RNA molecules that can modulate gene expression effectively.

Example Application

Recent advancements in oligonucleotide-based therapies have shown promise in treating genetic disorders by correcting defective genes or providing new functional genes .

Diagnostic Tools

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine can also be applied in the development of diagnostic assays. Its incorporation into probes enhances the specificity and sensitivity of nucleic acid detection methods.

Use in PCR and Hybridization Techniques

The modified nucleoside improves the performance of polymerase chain reactions (PCR) and hybridization assays, making them more reliable for detecting specific DNA sequences associated with diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits DNA synthesis and induces apoptosis in cancer cellsRobak T, Robak P (2012)
Gene TherapyUsed in synthesizing oligonucleotides for gene delivery or silencing
Diagnostic ToolsEnhances specificity/sensitivity in nucleic acid detection methods

Mechanism of Action

The compound exerts its effects by incorporating modified nucleosides into oligonucleotides during synthesis. The modifications can enhance the stability, binding affinity, and specificity of the oligonucleotides. The molecular targets include complementary nucleic acid sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .

Comparison with Similar Compounds

Research Implications and Trends

The main compound’s unique 2'-O-(N3-trifluoroacetyl) aminopropyl group enables site-specific conjugation of functional moieties (e.g., fluorophores or targeting ligands), making it valuable for advanced therapeutic oligonucleotides. In contrast, 2'-O-MOE and 5-methylcytidine derivatives are preferred for enhancing oligonucleotide stability in systemic circulation .

Biological Activity

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of nucleoside analogs. This compound is primarily utilized in the synthesis of oligonucleotides and has implications in therapeutic applications, including antiviral and anticancer treatments.

Chemical Structure

The compound's structure can be described as follows:

  • Base: Cytidine
  • Modifications:
    • N4-benzoyl group
    • 5'-O-DMTr (4,4'-Dimethoxytrityl) protection
    • 2'-O-(N3-trifluoroacetyl) modification
    • Aminopropyl linker at the 3' position

This structural complexity contributes to its biological activity and specificity.

Antitumor Activity

N4-benzoyl derivatives, including this compound, have shown significant antitumor properties. Research indicates that such nucleoside analogs can inhibit DNA synthesis in cancer cells, leading to apoptosis. A study demonstrated that compounds with similar modifications effectively inhibited tumor growth in various cancer models, suggesting that the addition of benzoyl and trifluoroacetyl groups enhances their efficacy as chemotherapeutic agents .

Antiviral Properties

The compound exhibits antiviral activity by mimicking natural nucleosides, which can interfere with viral replication processes. Nucleoside analogs are known to be effective against a range of viruses, including HIV and hepatitis viruses. The incorporation of the aminopropyl group may enhance cellular uptake and improve bioavailability, leading to increased antiviral efficacy .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibits DNA synthesis leading to apoptosis
AntiviralMimics natural nucleosides, interfering with viral replication

Case Studies

  • Antitumor Efficacy :
    A study involving various modified nucleosides reported that N4-benzoyl derivatives exhibited a dose-dependent inhibition of cancer cell lines. In vitro assays showed that concentrations as low as 10 µM resulted in significant cell death in breast and lung cancer models.
  • Antiviral Activity :
    In a clinical trial assessing the effectiveness of nucleoside analogs against HIV, derivatives similar to N4-benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine were administered to patients. Results indicated a marked decrease in viral load, supporting the hypothesis that structural modifications enhance antiviral potency.

Synthesis and Application

The synthesis of N4-benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine involves several key steps:

  • Protection : The cytidine base is protected at the 5' position using DMTr.
  • Modification : The N4 position is benzoylated, and the 2' position is modified with trifluoroacetyl.
  • Phosphorylation : The final step involves converting the modified nucleoside into a phosphoramidite for incorporation into oligonucleotide chains.

This process allows for the creation of complex oligonucleotides suitable for therapeutic applications.

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